molecular formula C12H11ClN4OS B5329321 5-chloro-N-(6-methylpyridin-2-yl)-2-(methylthio)pyrimidine-4-carboxamide

5-chloro-N-(6-methylpyridin-2-yl)-2-(methylthio)pyrimidine-4-carboxamide

Cat. No. B5329321
M. Wt: 294.76 g/mol
InChI Key: IPSVVCKAOJNSBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-(6-methylpyridin-2-yl)-2-(methylthio)pyrimidine-4-carboxamide, also known as CX-4945, is a small molecule inhibitor of protein kinase CK2. CK2 is a ubiquitous serine/threonine kinase that plays a critical role in many cellular processes, including cell proliferation, differentiation, and apoptosis. CX-4945 has been shown to have potential therapeutic applications in cancer, neurodegenerative diseases, and viral infections.

Mechanism of Action

5-chloro-N-(6-methylpyridin-2-yl)-2-(methylthio)pyrimidine-4-carboxamide inhibits CK2 by binding to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of downstream targets. CK2 has many substrates, including transcription factors, signaling molecules, and structural proteins. By inhibiting CK2, this compound can modulate multiple signaling pathways that are critical for cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in various cell types. It can induce cell cycle arrest and apoptosis in cancer cells, promote neurite outgrowth and reduce oxidative stress in neurons, and inhibit viral replication in infected cells. It can also modulate the expression of genes involved in cell proliferation, differentiation, and survival.

Advantages and Limitations for Lab Experiments

5-chloro-N-(6-methylpyridin-2-yl)-2-(methylthio)pyrimidine-4-carboxamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has a well-defined mechanism of action and can be used to modulate multiple signaling pathways. It has been extensively studied in preclinical and clinical settings, and its safety profile is well established.
However, this compound also has some limitations for lab experiments. It can have off-target effects on other kinases and signaling pathways, which can complicate data interpretation. It can also have variable efficacy depending on the cell type and experimental conditions.

Future Directions

There are several future directions for research on 5-chloro-N-(6-methylpyridin-2-yl)-2-(methylthio)pyrimidine-4-carboxamide. One area of interest is the development of combination therapies that can enhance the efficacy of this compound in cancer and viral infections. Another area is the identification of biomarkers that can predict response to this compound and guide patient selection for clinical trials. Additionally, the development of more potent and selective CK2 inhibitors can improve the therapeutic potential of this class of compounds. Finally, the elucidation of the molecular mechanisms underlying the neuroprotective effects of this compound can lead to the development of novel therapies for neurodegenerative diseases.

Synthesis Methods

5-chloro-N-(6-methylpyridin-2-yl)-2-(methylthio)pyrimidine-4-carboxamide can be synthesized using a multi-step process that involves the reaction of 2-amino-6-methylpyridine with methylthioacetic acid, followed by chlorination and cyclization to form the pyrimidine ring. The carboxamide group is introduced through an amide coupling reaction with 4-(dimethylamino)pyridine and 4-chloro-5-(trifluoromethyl)pyrimidine.

Scientific Research Applications

5-chloro-N-(6-methylpyridin-2-yl)-2-(methylthio)pyrimidine-4-carboxamide has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. In cancer, this compound has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines, including breast, prostate, and pancreatic cancers. It has also been shown to enhance the efficacy of other anticancer agents, such as gemcitabine and cisplatin.
In neurodegenerative diseases, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in animal models of Alzheimer's and Parkinson's diseases. It has also been shown to improve cognitive function and memory in these models.
In viral infections, this compound has been shown to inhibit the replication of several viruses, including HIV, hepatitis C virus, and influenza A virus. It has also been shown to enhance the antiviral activity of other agents, such as interferon-alpha.

properties

IUPAC Name

5-chloro-N-(6-methylpyridin-2-yl)-2-methylsulfanylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN4OS/c1-7-4-3-5-9(15-7)16-11(18)10-8(13)6-14-12(17-10)19-2/h3-6H,1-2H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPSVVCKAOJNSBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=NC(=NC=C2Cl)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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